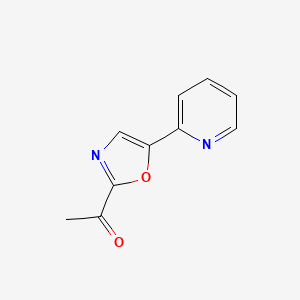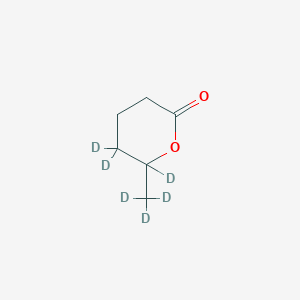![molecular formula C9H17NO6S B13860352 Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
Des-[4,5-O-(1-methylethylidene)] Topiramate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Des-[4,5-O-(1-methylethylidene)] Topiramate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the sulfamic acid ester group. The synthetic routes typically involve:
Step 1: Formation of the core structure, which includes the tetrahydro-2,2-dimethyl-3aH-1,3-dioxolo[4,5-b]pyran ring.
Step 2: Introduction of the sulfamic acid ester group through esterification reactions.
Analyse Des Réactions Chimiques
Des-[4,5-O-(1-methylethylidene)] Topiramate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
Des-[4,5-O-(1-methylethylidene)] Topiramate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Des-[4,5-O-(1-methylethylidene)] Topiramate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: By binding to the active sites of enzymes, it can modulate their activity.
Alter protein function: Through interactions with proteins, it can affect their structure and function, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Des-[4,5-O-(1-methylethylidene)] Topiramate can be compared with other similar compounds, such as:
Topiramate: An anticonvulsant drug used to treat epilepsy and migraines. Unlike this compound, it is used therapeutically.
2,34,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate: Another compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific molecular structure and its applications in research rather than therapeutic use.
Propriétés
Formule moléculaire |
C9H17NO6S |
|---|---|
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
[(3aR,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate |
InChI |
InChI=1S/C9H17NO6S/c1-8(2)15-7-4-3-5-13-9(7,16-8)6-14-17(10,11)12/h7H,3-6H2,1-2H3,(H2,10,11,12)/t7-,9+/m0/s1 |
Clé InChI |
JVSDDGIQDGRFGK-IONNQARKSA-N |
SMILES isomérique |
CC1(O[C@H]2CCCO[C@@]2(O1)COS(=O)(=O)N)C |
SMILES canonique |
CC1(OC2CCCOC2(O1)COS(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


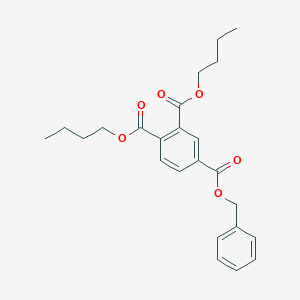
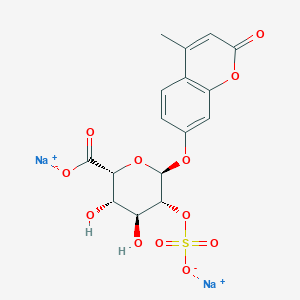
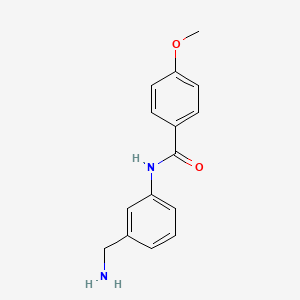
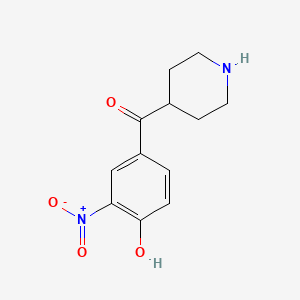

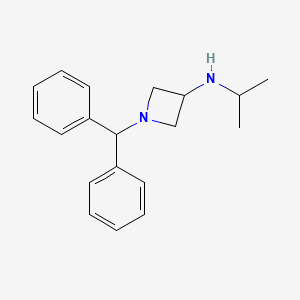
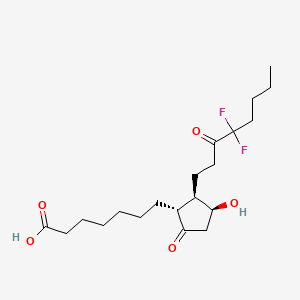
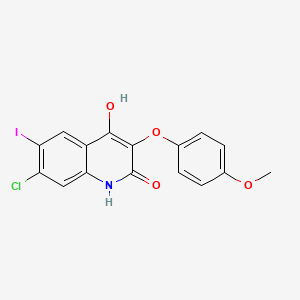
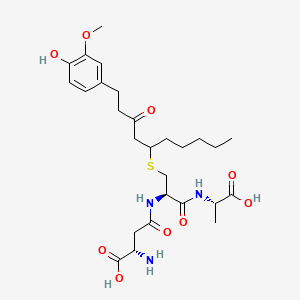
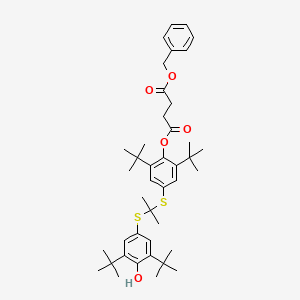

![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
